molecular formula C17H13F3N2O3 B169846 Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate CAS No. 160436-48-6

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Cat. No.: B169846
CAS No.: 160436-48-6
M. Wt: 350.29 g/mol
InChI Key: OUXBESBCKBNZFK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a complex organic compound with the molecular formula C17H13F3N2O3. This compound is known for its unique structure, which includes a furo[2,3-b]pyridine core, a trifluoromethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the trifluoromethyl group and the ethyl ester functional group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-(4-fluorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s chemical properties and biological activities, highlighting the uniqueness of this compound .

Biological Activity

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (CAS No. 160436-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, enzyme inhibition capabilities, and other pharmacological effects.

The molecular formula for this compound is C17H13F3N2O3C_{17}H_{13}F_{3}N_{2}O_{3}, with a molecular weight of 350.29 g/mol. The trifluoromethyl group is significant in enhancing the biological activity of the compound due to its electron-withdrawing properties, which can influence binding interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of furo-pyridine compounds exhibit significant anticancer activities. Specifically, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several furo-pyridine derivatives, including those similar to this compound, on KYSE70 and KYSE150 cancer cell lines. The results are summarized in Table 1:

CompoundCell LineConcentration (µg/mL)% InhibitionIC50 (µg/mL)
4c KYSE7020990.655
4c KYSE1502095Not specified
3e KYSE7040ModerateNot specified
3e KYSE15040ModerateNot specified

The compound 4c exhibited an impressive inhibition rate of 99% against KYSE70 cells at a concentration of 20 µg/mL, indicating strong potential as an anticancer agent .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Research has indicated that related compounds can inhibit various enzymes involved in cancer progression and inflammation.

Key Enzymes Targeted

  • Cyclooxygenase (COX) : Compounds in this class have been shown to inhibit COX enzymes, which play a role in inflammation and cancer.
  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, suggesting potential applications in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding mechanisms of this compound with target proteins. These studies suggest that the trifluoromethyl group enhances binding affinity through interactions with key amino acid residues in target enzymes .

Properties

IUPAC Name

ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXBESBCKBNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160436-48-6
Record name ETHYL 3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE
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